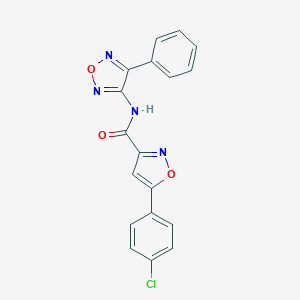![molecular formula C22H19N3O3 B257465 N-[4-(4-ethoxy-3-methylphenyl)-1,2,5-oxadiazol-3-yl]-1-naphthamide](/img/structure/B257465.png)
N-[4-(4-ethoxy-3-methylphenyl)-1,2,5-oxadiazol-3-yl]-1-naphthamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[4-(4-ethoxy-3-methylphenyl)-1,2,5-oxadiazol-3-yl]-1-naphthamide, also known as EOM-naphthamide, is a chemical compound that has been the subject of extensive scientific research due to its potential applications in various fields, including medicine, agriculture, and materials science.
Wirkmechanismus
The mechanism of action of N-[4-(4-ethoxy-3-methylphenyl)-1,2,5-oxadiazol-3-yl]-1-naphthamideide is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways. In particular, N-[4-(4-ethoxy-3-methylphenyl)-1,2,5-oxadiazol-3-yl]-1-naphthamideide has been shown to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators. Additionally, N-[4-(4-ethoxy-3-methylphenyl)-1,2,5-oxadiazol-3-yl]-1-naphthamideide has been shown to inhibit the activation of the transcription factor nuclear factor-kappa B (NF-κB), which is involved in the regulation of immune and inflammatory responses.
Biochemical and Physiological Effects:
N-[4-(4-ethoxy-3-methylphenyl)-1,2,5-oxadiazol-3-yl]-1-naphthamideide has been shown to have a variety of biochemical and physiological effects. In vitro studies have demonstrated that N-[4-(4-ethoxy-3-methylphenyl)-1,2,5-oxadiazol-3-yl]-1-naphthamideide can inhibit the proliferation of cancer cells and induce apoptosis (programmed cell death). In vivo studies have shown that N-[4-(4-ethoxy-3-methylphenyl)-1,2,5-oxadiazol-3-yl]-1-naphthamideide can reduce inflammation and pain in animal models of arthritis and other inflammatory conditions. Additionally, N-[4-(4-ethoxy-3-methylphenyl)-1,2,5-oxadiazol-3-yl]-1-naphthamideide has been shown to have anti-microbial activity against a variety of bacterial and fungal pathogens.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of N-[4-(4-ethoxy-3-methylphenyl)-1,2,5-oxadiazol-3-yl]-1-naphthamideide is its versatility, as it has potential applications in various fields. Additionally, N-[4-(4-ethoxy-3-methylphenyl)-1,2,5-oxadiazol-3-yl]-1-naphthamideide has been shown to have relatively low toxicity in animal studies, which suggests that it may be safe for use in humans. However, one limitation of N-[4-(4-ethoxy-3-methylphenyl)-1,2,5-oxadiazol-3-yl]-1-naphthamideide is its limited solubility in water, which can make it difficult to use in certain experimental settings.
Zukünftige Richtungen
There are several potential future directions for research on N-[4-(4-ethoxy-3-methylphenyl)-1,2,5-oxadiazol-3-yl]-1-naphthamideide. In the field of medicine, further studies are needed to investigate the potential anti-cancer and anti-inflammatory effects of N-[4-(4-ethoxy-3-methylphenyl)-1,2,5-oxadiazol-3-yl]-1-naphthamideide in humans. Additionally, studies are needed to determine the optimal dosing and administration regimens for N-[4-(4-ethoxy-3-methylphenyl)-1,2,5-oxadiazol-3-yl]-1-naphthamideide in different disease settings. In the field of agriculture, further studies are needed to investigate the potential use of N-[4-(4-ethoxy-3-methylphenyl)-1,2,5-oxadiazol-3-yl]-1-naphthamideide as a plant growth regulator and insecticide. Finally, in the field of materials science, further studies are needed to investigate the potential use of N-[4-(4-ethoxy-3-methylphenyl)-1,2,5-oxadiazol-3-yl]-1-naphthamideide in the development of new materials with unique properties.
Synthesemethoden
N-[4-(4-ethoxy-3-methylphenyl)-1,2,5-oxadiazol-3-yl]-1-naphthamideide can be synthesized through a multi-step process involving the reaction of 4-ethoxy-3-methylbenzene-1,2-diamine with ethyl chloroformate, followed by the reaction of the resulting intermediate with 1-naphthoyl chloride and sodium azide. The final product is obtained through a purification process involving column chromatography and recrystallization.
Wissenschaftliche Forschungsanwendungen
N-[4-(4-ethoxy-3-methylphenyl)-1,2,5-oxadiazol-3-yl]-1-naphthamideide has been the subject of extensive scientific research due to its potential applications in various fields. In the field of medicine, N-[4-(4-ethoxy-3-methylphenyl)-1,2,5-oxadiazol-3-yl]-1-naphthamideide has been shown to have anti-inflammatory, anti-cancer, and anti-microbial properties. In agriculture, N-[4-(4-ethoxy-3-methylphenyl)-1,2,5-oxadiazol-3-yl]-1-naphthamideide has been studied for its potential use as a plant growth regulator and insecticide. In materials science, N-[4-(4-ethoxy-3-methylphenyl)-1,2,5-oxadiazol-3-yl]-1-naphthamideide has been investigated for its potential use in the development of new materials with unique properties.
Eigenschaften
Produktname |
N-[4-(4-ethoxy-3-methylphenyl)-1,2,5-oxadiazol-3-yl]-1-naphthamide |
|---|---|
Molekularformel |
C22H19N3O3 |
Molekulargewicht |
373.4 g/mol |
IUPAC-Name |
N-[4-(4-ethoxy-3-methylphenyl)-1,2,5-oxadiazol-3-yl]naphthalene-1-carboxamide |
InChI |
InChI=1S/C22H19N3O3/c1-3-27-19-12-11-16(13-14(19)2)20-21(25-28-24-20)23-22(26)18-10-6-8-15-7-4-5-9-17(15)18/h4-13H,3H2,1-2H3,(H,23,25,26) |
InChI-Schlüssel |
KDESRCFEJZVSEB-UHFFFAOYSA-N |
SMILES |
CCOC1=C(C=C(C=C1)C2=NON=C2NC(=O)C3=CC=CC4=CC=CC=C43)C |
Kanonische SMILES |
CCOC1=C(C=C(C=C1)C2=NON=C2NC(=O)C3=CC=CC4=CC=CC=C43)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-(4-{[(4,6-dimethylpyrimidin-2-yl)amino]sulfonyl}phenyl)-5-phenylisoxazole-3-carboxamide](/img/structure/B257384.png)

![2-(2-methylphenoxy)-N-[2-(4-methylphenyl)-2-(1-piperidinyl)ethyl]acetamide](/img/structure/B257388.png)

![3-chloro-N-[4-(3,4-dimethylphenyl)-1,2,5-oxadiazol-3-yl]benzamide](/img/structure/B257390.png)

![4-tert-butyl-N-[3-(3,4-dimethoxyphenyl)-1,2,4-thiadiazol-5-yl]benzamide](/img/structure/B257393.png)
![4-bromo-N-[2-(4-methylphenyl)-2-(1-piperidinyl)ethyl]benzamide](/img/structure/B257394.png)

![N-[(5-methyl-2-furyl)methyl]-N-pyridin-2-ylthiophene-2-carboxamide](/img/structure/B257397.png)
![5-(3-fluoro-4-methylphenyl)-N-[4-(4-methylphenyl)-1,2,5-oxadiazol-3-yl]-3-isoxazolecarboxamide](/img/structure/B257401.png)
![1-(4-Ethoxyphenyl)-6,8-dimethyl-2-(tetrahydrofuran-2-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B257402.png)
![methyl 2-ethyl-1-(ethylsulfonyl)-5-[(ethylsulfonyl)amino]-6-methoxy-1H-indole-3-carboxylate](/img/structure/B257405.png)